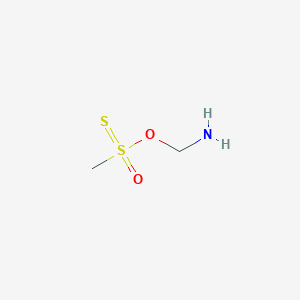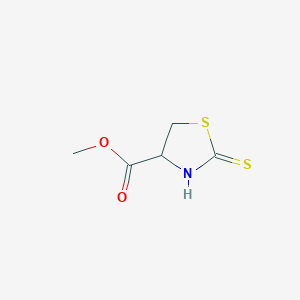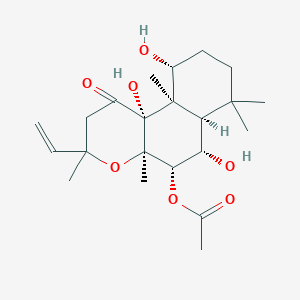
calcium;3-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;3-hydroxy-3-methylbutanoate, also known as calcium bis(3-hydroxy-3-methylbutanoate), is a calcium salt of 3-hydroxy-3-methylbutanoic acid. This compound is often used in various scientific and industrial applications due to its unique chemical properties. It is a crystalline powder that is typically stored at room temperature .
Vorbereitungsmethoden
The synthesis of calcium;3-hydroxy-3-methylbutanoate involves several steps. One common method includes the oxidation of diacetone alcohol with hypochlorite, followed by neutralization with a base to form the calcium salt . The reaction conditions typically involve maintaining the solution at a temperature range of 40 to 200°C for at least 30 minutes . Industrial production methods often utilize continuous processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Calcium;3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypochlorous acid, bases, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Calcium;3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential benefits in muscle health, as it is a metabolite of leucine and plays a role in muscle protein synthesis . Industrially, it is used in the production of nutritional supplements and other health-related products .
Wirkmechanismus
The mechanism of action of calcium;3-hydroxy-3-methylbutanoate involves its conversion to HMB-CoA, which is then used for the synthesis of cholesterol in muscle cells . This process helps in reducing muscle damage and increasing muscle strength by reducing exercise-induced proteolysis in muscles . The molecular targets and pathways involved include the regulation of muscle protein synthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Calcium;3-hydroxy-3-methylbutanoate is unique compared to other similar compounds due to its specific role in muscle health and its efficient synthesis methods. Similar compounds include other calcium salts of organic acids, such as calcium lactate and calcium gluconate . this compound stands out due to its specific applications in muscle health and its unique chemical properties .
Eigenschaften
Molekularformel |
C10H18CaO6 |
|---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
calcium;3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/2C5H10O3.Ca/c2*1-5(2,8)3-4(6)7;/h2*8H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
WLJUMPWVUPNXMF-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)



![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)



